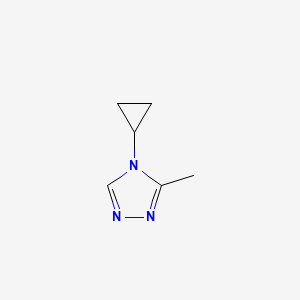

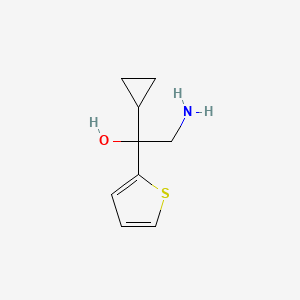

![molecular formula C13H17ClN2O4S B1375801 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide CAS No. 1206896-20-9](/img/structure/B1375801.png)

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl, chloro, methoxy, and methyl groups onto the oxazole ring. Researchers have employed various synthetic routes to access this compound, optimizing yields and purity. Notably, the modular reaction between dicyanobenzenes and amino alcohols has been successful in synthesizing related oxazoline derivatives .

Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide consists of a benzo[d]oxazole ring fused with a sulfonamide group. The tert-butyl, chloro, methoxy, and methyl substituents contribute to its overall shape and reactivity. Further studies using techniques like X-ray crystallography or NMR spectroscopy would provide detailed insights into its 3D arrangement .

Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers have investigated its behavior in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. For instance, Kumar et al. explored a series of oxazole derivatives for PTP-1B inhibitory activity, identifying promising compounds .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Cytotoxic Activity

A study by Vorona et al. (2009) explored the synthesis of various derivatives related to penicillanic acid tert-butyl ester, which are structurally similar to 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide. They found a relationship between the structure of substituents and their cytotoxic effects on cancer and normal cells in vitro (Vorona et al., 2009).

Steric Effects and Resonance

Kulhanek et al. (1999) studied the steric effects of the tert-butyl group in tert-butylbenzoic acids, which is relevant for understanding the behavior of compounds like 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide in various environments (Kulhanek et al., 1999).

Thiadiazole Derivatives and Sulfonamides

Pedregosa et al. (1996) described the synthesis and characteristics of a thiadiazole derivative related to sulfonamides, offering insight into the interactions of similar compounds, such as 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide (Pedregosa et al., 1996).

Thermal Infrared Measurement in Plant Health

Moran (2003) studied the use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds in evaluating plant ecosystem health, which may be applicable to compounds like 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide (Moran, 2003).

Synthesis of Sulfonamides through Intramolecular Reactions

Research by Greig et al. (2001) on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions is relevant to understanding the synthesis pathways of similar compounds (Greig et al., 2001).

Antimicrobial Activity of Sulfonamides

Krátký et al. (2012) investigated the antimicrobial activity of sulfonamide derivatives, offering insight into the potential antimicrobial applications of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide (Krátký et al., 2012).

Antioxidant Activity of Sulfonamides

Gataullina et al. (2017) studied the antioxidant activity of benzazole-2-thiones, which are structurally related to sulfonamides. This research can provide insight into the potential antioxidant properties of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide (Gataullina et al., 2017).

特性

IUPAC Name |

2-tert-butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)20-12)21(17,18)16(4)19-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPWDUCGTAPWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857067 | |

| Record name | 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide | |

CAS RN |

1206896-20-9 | |

| Record name | 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)

![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)